molecular formula C17H17F3N4OS B12229957 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12229957
M. Wt: 382.4 g/mol
InChI Key: FWRVAIVFJNKPAX-UHFFFAOYSA-N
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Description

2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and reducing the risk of human error. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyrrolopyrrole core can produce dihydro derivatives .

Scientific Research Applications

2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The pyrrolopyrrole core may contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolopyrrole core provides structural rigidity and potential bioactivity .

Properties

Molecular Formula

C17H17F3N4OS

Molecular Weight

382.4 g/mol

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C17H17F3N4OS/c1-10-15(26-9-22-10)16(25)24-7-11-5-23(6-12(11)8-24)14-3-2-13(4-21-14)17(18,19)20/h2-4,9,11-12H,5-8H2,1H3

InChI Key

FWRVAIVFJNKPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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